molecular formula C10H9BrO3 B13011896 2-(4-Acetyl-2-bromophenyl)acetic acid

2-(4-Acetyl-2-bromophenyl)acetic acid

Katalognummer: B13011896
Molekulargewicht: 257.08 g/mol
InChI-Schlüssel: CLCUTAWFVYSICW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Acetyl-2-bromophenyl)acetic acid is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group at the 4-position and a bromine atom at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-2-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid followed by acetylation. One common method is to treat phenylacetic acid with bromine and mercuric oxide to obtain a mixture of 2- and 4-bromophenylacetic acids. The desired 2-bromophenylacetic acid is then isolated by fractional crystallization . The next step involves acetylation of the 2-bromophenylacetic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Acetyl-2-bromophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: 2-(4-Carboxy-2-bromophenyl)acetic acid.

    Reduction: 2-(4-Acetylphenyl)acetic acid.

    Substitution: 2-(4-Acetyl-2-hydroxyphenyl)acetic acid or 2-(4-Acetyl-2-aminophenyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-(4-Acetyl-2-bromophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of brominated compounds on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Acetyl-2-bromophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom and acetyl group can influence the compound’s reactivity and binding affinity to molecular targets, such as proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromophenylacetic acid: Similar structure but lacks the acetyl group.

    2-Bromo-2-phenylacetic acid: Similar structure but the bromine atom is at the 2-position on the phenyl ring.

    4-Acetylphenylacetic acid: Similar structure but lacks the bromine atom.

Uniqueness

2-(4-Acetyl-2-bromophenyl)acetic acid is unique due to the presence of both the bromine atom and the acetyl group on the phenyl ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H9BrO3

Molekulargewicht

257.08 g/mol

IUPAC-Name

2-(4-acetyl-2-bromophenyl)acetic acid

InChI

InChI=1S/C10H9BrO3/c1-6(12)7-2-3-8(5-10(13)14)9(11)4-7/h2-4H,5H2,1H3,(H,13,14)

InChI-Schlüssel

CLCUTAWFVYSICW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1)CC(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.